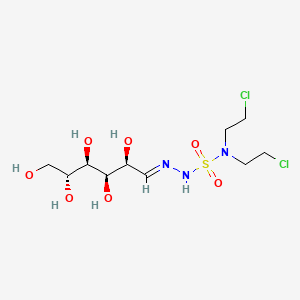
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves the reaction of glucose with N,N-bis-(2-chloroethyl)sulfamoyl hydrazine. The reaction typically takes place in an aqueous solution under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) undergoes various chemical reactions, including substitution and cyclization reactions. Common reagents used in these reactions include hydrazine and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties .
Wirkmechanismus
The mechanism of action of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by modifying the activity of specific enzymes or proteins, leading to changes in cellular functions . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) can be compared with other similar compounds, such as N,N-bis-(2-chloroethyl)methylamine and N,N-bis-(2-chloroethyl)hydrazides . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) lies in its specific functional groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
95444-95-4 |
|---|---|
Molekularformel |
C10H21Cl2N3O7S |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
(1E,2S,3R,4R,5R)-1-[bis(2-chloroethyl)sulfamoylhydrazinylidene]-2,3,4,5,6-pentahydroxyhexane |
InChI |
InChI=1S/C10H21Cl2N3O7S/c11-1-3-15(4-2-12)23(21,22)14-13-5-7(17)9(19)10(20)8(18)6-16/h5,7-10,14,16-20H,1-4,6H2/b13-5+/t7-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
WTTSTZJSFIBNJU-RIOSXYJZSA-N |
Isomerische SMILES |
C(CCl)N(CCCl)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(CCl)N(CCCl)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


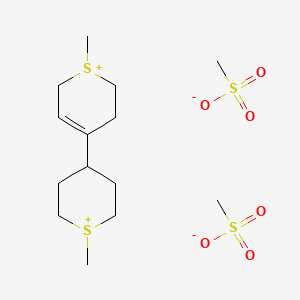

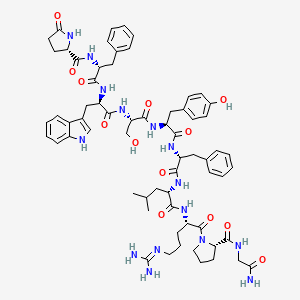

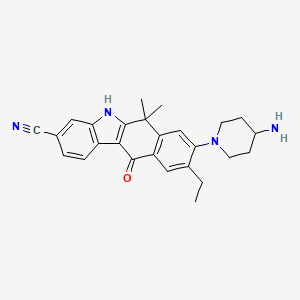
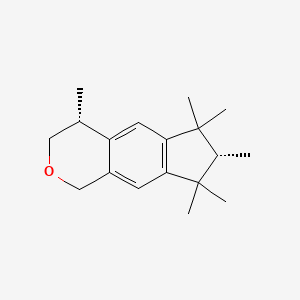
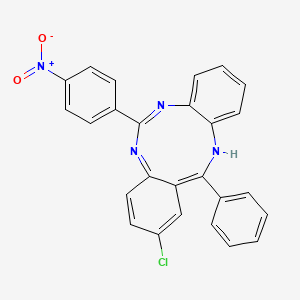

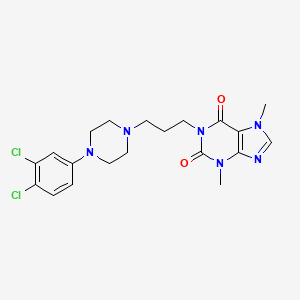
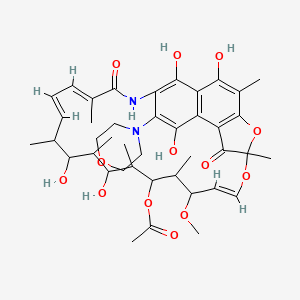

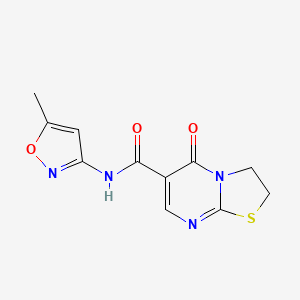
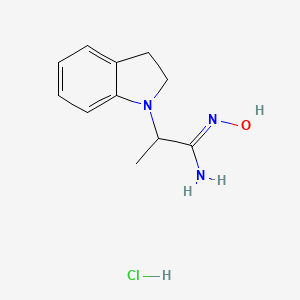
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
